molecular formula C18H23N3O5 B11402957 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B11402957
M. Wt: 361.4 g/mol
InChI Key: QZDXTJOCCKFPKX-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a tetrahydrofuran moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile oxides with amidoximes. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves coupling the oxadiazole intermediate with the tetrahydrofuran moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the dimethoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and dimethoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but lacks the oxadiazole ring and tetrahydrofuran moiety.

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and dimethoxyphenyl group but lacks the tetrahydrofuran moiety.

Uniqueness

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C18H23N3O5/c1-23-14-6-5-12(10-15(14)24-2)18-20-17(26-21-18)8-7-16(22)19-11-13-4-3-9-25-13/h5-6,10,13H,3-4,7-9,11H2,1-2H3,(H,19,22)

InChI Key

QZDXTJOCCKFPKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3)OC

Origin of Product

United States

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